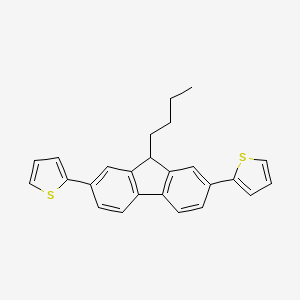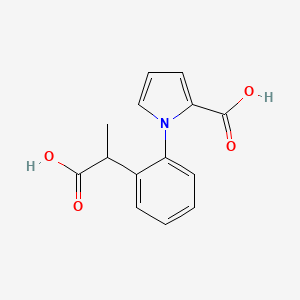
2,2'-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of a fluorene core substituted with butyl groups and dithiophene units. Fluorene derivatives are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 9-butylfluorene and 2,7-dibromofluorene.
Suzuki Coupling Reaction: The 2,7-dibromofluorene undergoes a Suzuki coupling reaction with thiophene boronic acid in the presence of a palladium catalyst to form the dithiophene-fluorene intermediate.
Final Product Formation: The intermediate is then subjected to further reactions to introduce the butyl groups, resulting in the formation of 2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiophene units to thiol groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated fluorene derivatives.
科学的研究の応用
2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored for drug delivery systems and as a component in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.
作用機序
The mechanism of action of 2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene involves its interaction with molecular targets through its conjugated π-system. The compound can engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces with various biomolecules and materials. These interactions facilitate its incorporation into electronic devices and biological systems, enhancing their performance and functionality.
類似化合物との比較
Similar Compounds
- 2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dithiophene
- 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene
- 2,2’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dithiophene
Uniqueness
2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene is unique due to its specific butyl substitution, which imparts distinct solubility, electronic, and optical properties compared to its analogs. This uniqueness makes it particularly suitable for certain applications in organic electronics and materials science.
特性
CAS番号 |
922705-12-2 |
|---|---|
分子式 |
C25H22S2 |
分子量 |
386.6 g/mol |
IUPAC名 |
2-(9-butyl-7-thiophen-2-yl-9H-fluoren-2-yl)thiophene |
InChI |
InChI=1S/C25H22S2/c1-2-3-6-19-22-15-17(24-7-4-13-26-24)9-11-20(22)21-12-10-18(16-23(19)21)25-8-5-14-27-25/h4-5,7-16,19H,2-3,6H2,1H3 |
InChIキー |
IHRXFIZUJFVBMW-UHFFFAOYSA-N |
正規SMILES |
CCCCC1C2=C(C=CC(=C2)C3=CC=CS3)C4=C1C=C(C=C4)C5=CC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14188355.png)


![3-[(Dibenzo[b,d]furan-4-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14188382.png)
![3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid](/img/structure/B14188385.png)
![5,6,7,8-Tetrahydro-9H-tetrazolo[1,5-a]azepin-9-one](/img/structure/B14188386.png)

![4-[Butyl(phenyl)amino]butanoic acid](/img/structure/B14188397.png)
![(2S)-2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14188401.png)

